![molecular formula C24H27N5O2 B2883363 2-(4-ethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396860-63-1](/img/structure/B2883363.png)
2-(4-ethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide, also known as EPPA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of pyrimidine derivatives and has been found to exhibit promising results in various studies.
Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI), which is significant in the treatment of Alzheimer’s disease (AD). AChEIs are designed to prevent the breakdown of acetylcholine, a neurotransmitter important for learning and memory, which is typically deficient in AD patients . The compound’s derivatives have shown moderate inhibitory activities in vitro, suggesting a promising avenue for AD drug development.
Selective AChE Inhibition
Among the derivatives of this compound, one in particular exhibited potent inhibitory activity against acetylcholinesterase (AChE) and poor inhibitory activity against butyrylcholinesterase (BuChE). This selectivity is advantageous because it targets the enzyme most relevant to AD while minimizing potential side effects associated with BuChE inhibition .
Lead Compound for Drug Development
The compound’s derivatives, especially one with significant AChE inhibitory activity, are considered lead compounds for further drug development. This is due to their selective inhibition profile and the detailed molecular docking studies that support their potential effectiveness .
Kinetic Study of Inhibition
The kinetic study of the compound’s interaction with AChE reveals that it acts as a mixed-type inhibitor. This means it can bind to both the enzyme with and without the substrate present, offering insights into a more flexible approach to inhibition which could be beneficial in designing drugs with fewer resistance issues .
Molecular Docking Studies
Molecular docking studies have confirmed the selective inhibition of AChE by this compound. These studies are crucial for understanding how the compound interacts at the molecular level with the target enzyme, providing a foundation for optimizing the compound’s structure for better efficacy and safety .
Synthesis of Derivatives
The synthesis process of the compound’s derivatives is an important application in itself. It allows researchers to create a variety of derivatives with potentially different and improved pharmacological profiles, which can be further evaluated for their therapeutic potential .
Chemical Property Analysis
Understanding the chemical properties of the compound, such as melting point, boiling point, and density, is essential for its application in drug formulation and stability studies. These properties help determine the best way to administer the compound and how it might be stored or handled during drug development .
Safety Profile Assessment
Assessing the safety profile of the compound and its derivatives is a critical application in research. This involves studying the compound’s toxicity, metabolism, and potential side effects to ensure that it is safe for use in humans before proceeding with clinical trials .
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE by binding to its active site, thereby preventing the enzyme from hydrolyzing acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects. The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By inhibiting AChE, the compound enhances cholinergic transmission, potentially improving cognitive function in conditions such as Alzheimer’s disease .
Result of Action
The compound’s inhibition of AChE leads to increased acetylcholine levels, enhancing cholinergic transmission . This could potentially improve cognitive function in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-2-31-21-10-8-19(9-11-21)16-24(30)27-22-17-23(26-18-25-22)29-14-12-28(13-15-29)20-6-4-3-5-7-20/h3-11,17-18H,2,12-16H2,1H3,(H,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWSSQOWWDAZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
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